(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone

Description

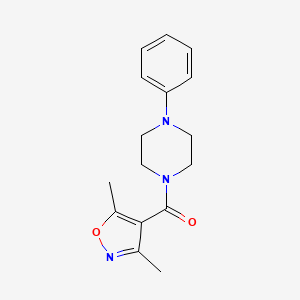

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone is a synthetic compound featuring a 3,5-dimethylisoxazole moiety linked to a 4-phenylpiperazine group via a methanone bridge. The isoxazole ring is a heterocyclic structure known for its role in modulating biological activity, particularly in central nervous system (CNS) targets and antimicrobial agents.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12-15(13(2)21-17-12)16(20)19-10-8-18(9-11-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSIATNPPBPTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone can be synthesized through several methods. One common method involves the reaction of 2-amino-2-phenyl-1-propanol with 2-acetyl-1,3-cyclohexanedione in the presence of sodium ethoxide. Another method includes the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 4-phenylpiperazine in the presence of coupling reagents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing other complex molecules.

Medicine: It is used in the development of new pharmacologically active compounds.

Industry: The compound’s unique structure makes it valuable in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound’s isoxazole and piperazine rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the observed biological effects, such as analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with derivatives reported in the Molecules 2011 study (Table 1) . Key differences lie in the substitution patterns of the isoxazole ring, linker groups, and terminal aromatic systems.

Table 1: Structural Comparison of (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone and Analogs

| Compound ID | Isoxazole Substituents | Linker Group | Terminal Aromatic Group | Key Functional Features |

|---|---|---|---|---|

| This compound | 3,5-dimethyl | Methanone | 4-Phenylpiperazine | Enhanced solubility via piperazine; CNS target potential |

| I-6273 | 3-methyl | Phenethylamino | Ethyl benzoate | Ethyl ester may improve bioavailability |

| I-6373 | 3-methyl | Phenethylthio | Ethyl benzoate | Thioether linker for metabolic stability |

| I-6473 | 3-methyl | Phenethoxy | Ethyl benzoate | Ether linker for reduced polarity |

Key Findings:

Linker Influence: The methanone bridge in the target compound introduces rigidity compared to the flexible phenethylamino/thio/ethoxy linkers in I-6273, I-6373, and I-6473. This rigidity may affect receptor binding kinetics. Thioether (I-6373) and ether (I-6473) linkers enhance metabolic stability over amine-linked analogs (I-6273) .

Terminal Group Impact :

- The 4-phenylpiperazine group in the target compound is associated with improved solubility and CNS penetration, whereas ethyl benzoate terminals (I-6273, I-6373, I-6473) prioritize esterase-mediated hydrolysis for prodrug activation .

Pharmacological and Physicochemical Properties

While specific data for this compound are sparse, insights can be extrapolated from analogs:

Biological Activity

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone, also known by its CAS number 1173268-39-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an isoxazole ring and a piperazine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that modifications to the isoxazole structure can enhance its effectiveness against various bacterial strains. For instance, sulfonamide derivatives of isoxazole have been noted for their ability to inhibit both gram-positive and gram-negative bacteria .

| Compound | Activity | Target Bacteria |

|---|---|---|

| (3,5-Dimethyl-4-isoxazolyl) | Antibacterial | Escherichia coli, Staphylococcus aureus |

| Sulfonamide derivatives | Broad-spectrum antibacterial | Various gram-positive and gram-negative bacteria |

Neuropharmacological Effects

The piperazine component of the compound has been linked to neuropharmacological effects. Compounds containing piperazine rings are often investigated for their potential as anxiolytics and antidepressants. The structural modifications in this compound may enhance its interaction with neurotransmitter systems .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of isoxazole derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against resistant strains of bacteria . This suggests its potential as a lead compound in antibiotic development.

- Neuropharmacological Assessment : In a preclinical model assessing anxiety-like behavior, the compound showed promise in reducing anxiety levels comparable to established anxiolytic agents. Behavioral tests indicated significant reductions in anxiety-related responses in treated subjects .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis involves a straightforward reaction between 3,5-dimethylisoxazole and 4-phenylpiperazine under mild conditions. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the desired product .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.